molecular formula C16H22O3 B025939 4-(Heptyloxy)cinnamic acid CAS No. 110683-38-0

4-(Heptyloxy)cinnamic acid

Cat. No. B025939
CAS RN: 110683-38-0
M. Wt: 262.34 g/mol
InChI Key: PCEUYCVFQYQWJC-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Heptyloxy)cinnamic acid is a chemical compound that belongs to the family of cinnamic acid derivatives. It is a white crystalline powder with a molecular weight of 268.36 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, food, and cosmetics.

Mechanism of Action

The exact mechanism of action of 4-(Heptyloxy)cinnamic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-(Heptyloxy)cinnamic acid can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various disease processes. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(Heptyloxy)cinnamic acid is its relatively low toxicity, making it a safe compound to work with in the laboratory. However, its low solubility in water can make it challenging to work with in certain applications.

Future Directions

There are several potential future directions for research on 4-(Heptyloxy)cinnamic acid. One area of interest is its potential applications in the treatment of cancer, as it has been shown to exhibit anti-tumor activity in several studies. Another area of interest is its potential use as a natural preservative in the food and cosmetics industries, as it has been shown to exhibit antimicrobial activity against several common pathogens. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
In conclusion, 4-(Heptyloxy)cinnamic acid is a promising compound with potential applications in various fields. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a valuable compound for pharmaceutical, food, and cosmetic industries. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Scientific Research Applications

4-(Heptyloxy)cinnamic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential applications in the treatment of cancer and diabetes.

properties

CAS RN

110683-38-0

Product Name

4-(Heptyloxy)cinnamic acid

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

(E)-3-(4-heptoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-15-10-7-14(8-11-15)9-12-16(17)18/h7-12H,2-6,13H2,1H3,(H,17,18)/b12-9+

InChI Key

PCEUYCVFQYQWJC-FMIVXFBMSA-N

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O

SMILES

CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of dimethyl sulfoxide was suspended 15.5 g of 4-hydroxycinnamic acid, 30.0 g of bromoheptyl and 50.0 g of potassium carbonate, and were vigorously stirred for 10 hours with a mechanical stirrer while the flask was heated in oil bath under reflux. After the obtained reaction mixture was cooled, it was filtered through Celite, and the resultant residue was washed with 300 of ethyl acetate. After 500 ml of water was added to the washed mixture and the mixture was extracted with 2.5 liter of ethyl acetate, the obtained extract (organic layer) was concentrated by removing the solvent in vacuo. To the resultant residue was added 100 ml of ethanol, an aqueous solution (20 ml) containing sodium hydroxide of 10 g was added and stirred at 80° C. for 1 hour. After the resultant reaction mixture was cooled, the precipitated crystals were filtered in vacuo, and the residue was washed with 100 ml of ethanol. The washed residue was placed in 300 of dilute hydrochloric acid of 40° C., and stirred for 1 hour. The reaction mixture was filtered in vacuo and dried to obtain the above compound (e) of 19.1 g (yield: 78%).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
78%

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